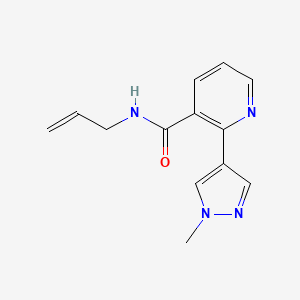
N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide
Übersicht
Beschreibung
N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide, also known as AMPA, is a chemical compound that belongs to the family of pyrazole derivatives. It is a potent and selective agonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a subtype of glutamate receptor. AMPA receptor activation is known to play a crucial role in various physiological and pathological processes, such as synaptic plasticity, learning, memory, and neurodegeneration.
Wirkmechanismus
N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide acts as a selective agonist of the N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide receptor, which is a ligand-gated ion channel that mediates fast excitatory synaptic transmission in the central nervous system (CNS). Upon binding of N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide to the receptor, the channel opens, allowing the influx of cations such as sodium and calcium into the postsynaptic neuron. This results in depolarization of the neuron and the generation of an action potential, which propagates the signal to downstream neurons.
Biochemical and Physiological Effects
The activation of N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide receptors by N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has been shown to have various biochemical and physiological effects. It enhances synaptic transmission, which is critical for learning and memory. It also induces LTP, which is a cellular mechanism underlying memory formation. Moreover, N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has been shown to promote neurogenesis, which is the formation of new neurons in the brain. This is important for the repair and regeneration of damaged neurons in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has several advantages as a research tool. It is a potent and selective agonist of the N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide receptor, which allows for precise manipulation of receptor activity. It is also easy to synthesize and purify, which makes it readily available for research. However, there are some limitations to the use of N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide in lab experiments. It is a highly reactive compound and can degrade quickly, which requires careful handling and storage. Moreover, its effects can be short-lived, which requires repeated administration to maintain its activity.
Zukünftige Richtungen
For N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide research include the development of N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide receptor modulators as potential therapeutic agents for neurodegenerative diseases and the investigation of the role of N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide receptors in synaptic plasticity and learning and memory.
Wissenschaftliche Forschungsanwendungen
N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has been extensively used as a research tool to investigate the physiological and pathological functions of N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide receptors. It has been shown to enhance synaptic transmission, induce long-term potentiation (LTP), and facilitate learning and memory in various animal models. Moreover, N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has been used to study the role of N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide receptors in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been used to investigate the potential therapeutic effects of N-allyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide receptor modulators in these diseases.
Eigenschaften
IUPAC Name |
2-(1-methylpyrazol-4-yl)-N-prop-2-enylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-3-6-15-13(18)11-5-4-7-14-12(11)10-8-16-17(2)9-10/h3-5,7-9H,1,6H2,2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYFBLZTDDITSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopropyl-2-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxybenzamide](/img/structure/B4259564.png)
![3-{1-[3-(hydroxymethyl)-4-isopropoxybenzyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4259571.png)
![methyl {1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B4259581.png)
![(2R*,3R*)-3-[ethyl(methyl)amino]-1'-(1H-1,2,4-triazol-1-ylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4259585.png)
![2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]-1,3-benzothiazole bis(trifluoroacetate)](/img/structure/B4259592.png)
![2-(4-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1-piperazinyl)pyrazine trifluoroacetate](/img/structure/B4259601.png)
![N-(2-chlorobenzyl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B4259613.png)
![1-(cyclopropylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4259617.png)
![N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide](/img/structure/B4259625.png)
![3-(2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]amino}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate trifluoroacetate](/img/structure/B4259631.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-thiophenecarboxamide](/img/structure/B4259638.png)
![N-(3-methoxybenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4259657.png)
![3-(1-methyl-1H-pyrazol-4-yl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)propanamide](/img/structure/B4259668.png)
![3-(2-furyl)-5-{4-[2-(2-methylphenyl)pyrrolidin-1-yl]-4-oxobutyl}-1,2,4-oxadiazole](/img/structure/B4259677.png)